p-(Dimethylamino)benzaldehyde oxime
Overview
Description
P-(Dimethylamino)benzaldehyde oxime is a chemical compound with the molecular formula C9H12N2O . It is an oxime derivative of p-(Dimethylamino)benzaldehyde .
Synthesis Analysis
The synthesis of oximes like p-(Dimethylamino)benzaldehyde oxime often involves a condensation reaction between an aldehyde and hydroxylamine . In this case, the aldehyde functional group in benzaldehyde reacts with hydroxylamine, where the lone pair of electrons on the nitrogen of the hydroxylamine acts as a nucleophile .Molecular Structure Analysis
The molecular structure of p-(Dimethylamino)benzaldehyde oxime consists of a benzene ring substituted with a dimethylamino group and an oxime group . The InChI representation of the molecule isInChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+
. Chemical Reactions Analysis
Oximes like p-(Dimethylamino)benzaldehyde oxime can undergo various reactions. For instance, they can undergo the Beckmann rearrangement to form amides . They can also be hydrolyzed to regenerate the original aldehyde .Physical And Chemical Properties Analysis
P-(Dimethylamino)benzaldehyde oxime has a molecular weight of 164.20 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact values for properties such as density, boiling point, and vapor pressure are not specified in the search results .Scientific Research Applications
Synthesis Applications
- Synthesis of p-(Dimethylamino)-benzoic Acid : p-(Dimethylamino)-benzaldehyde oxime serves as a precursor in the synthesis of p-(Dimethylamino)-benzoic acid, using Ag2O as a catalyst and air as an oxidant, with a yield of 75.8% under optimal conditions (Xie Chuan, 2005).
Kinetic and Spectral Studies
- Oxidation Studies : The compound is involved in oxidation studies, particularly in the oxidative deamination process by monoamine oxidase B, resulting in protonated imine as the initial product (Edmondson, Bhattacharyya, & Walker, 1993).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Its derivative, 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, acts as a corrosion inhibitor for mild steel in acidic conditions, demonstrating high inhibition efficiency (Singh, Kumar, Udayabhanu, & John, 2016).
Material Science
- Nonlinear Optical Properties : Semicarbazone of p-dimethylamino benzaldehyde has been identified as a new organic material with interesting nonlinear optical properties, particularly in second harmonic generation (Manivannan & Dhanuskodi, 2003).
Analytical Chemistry
- Fluorescent Determination of Benzaldehyde : p-(dimethylamino) benzamido-thiosemicarbazide, a derivative, is used for determining benzaldehyde via fluorescence spectroscopy, showing high selectivity and a good linear fluorescence response (Wu Fang-ying, 2008).
Crystallography and Molecular Structure
- Intermolecular Interaction Studies : The compound's oxime derivatives are used in crystal structure studies, whereHirshfeld surface analysis and DFT calculations highlight the role of NOH intermolecular interactions in these derivatives (Purushothaman & Thiruvenkatam, 2017).
Organic Synthesis
- Synthesis of Pyrazolo-pyridines : Utilized in the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines through reactions involving Hantzsch reaction modifications (Dzvinchuk, 2007).
Environmental Applications
- Degradation Study : Studied for its degradation under vapor phase hydrogen peroxide conditions, useful in bio-decontamination and chemical contaminant degradation (Švrček, Marhoul, Kacer, Kuzma, Pánek, & Červený, 2010).
Catalysis
- Catalytic Oxidation : Gold nanoparticles have been used to catalyze the oxidation of 4-(dimethylamino)benzaldehyde to 4-(dimethylamino)benzoic acid, demonstrating unique catalytic behaviors (Krieger & Jagodzinski, 2008).
Chemical Safety and Hazard Analysis
- Thermal Hazard Analysis : Benzaldehyde oxime, a related compound, has been studied for thermal hazards, providing insights into safe handling and storage conditions (Deng, Yao, Chen, Wang, & Chen, 2017).
properties
IUPAC Name |
(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYKADYTQMVUAG-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425919 | |
Record name | p-(Dimethylamino)benzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824960 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
p-(Dimethylamino)benzaldehyde oxime | |
CAS RN |
2929-84-2 | |
Record name | Benzaldehyde, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-(Dimethylamino)benzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dimethylaminobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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